molecular formula C13H15NO3 B13505673 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 39246-31-6

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B13505673
CAS No.: 39246-31-6
M. Wt: 233.26 g/mol
InChI Key: HSEBSCDFIYQNRG-UHFFFAOYSA-N
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Description

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a specialized tetrahydronaphthalene derivative designed for advanced research and development. Its core utility lies in its function as a key building block for organic synthesis, serving as a crucial precursor in the construction of more complex molecular architectures . This compound is primarily valued in pharmaceutical research for its potential in the design and synthesis of novel biologically active molecules. The tetrahydronaphthalene scaffold is a structure of high interest in medicinal chemistry, often explored for the development of compounds targeting neurological and cardiovascular systems . Furthermore, the presence of both carboxylic acid and protected amino groups on the same saturated ring makes this compound a valuable scaffold in the study of peptide mimetics, aiding in the creation of peptide-like structures that can mimic natural peptides for drug discovery purposes . Researchers can leverage its chemical structure to develop new enzyme inhibitors or receptor modulators, contributing to the discovery of potential therapeutic agents for a range of diseases . This product is intended for use in laboratory research as a critical intermediate and is strictly For Research Use Only.

Properties

CAS No.

39246-31-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-acetamido-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

HSEBSCDFIYQNRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting from Tetrahydronaphthalene Derivatives

One prevalent approach involves the functionalization of tetrahydronaphthalene (tetralin) derivatives. The process generally begins with the synthesis of a tetrahydronaphthalene core, followed by selective oxidation and substitution reactions.

  • Step 1: Preparation of Tetrahydronaphthalene Core
    The core can be synthesized via catalytic hydrogenation of naphthalene or related aromatic precursors, using palladium or platinum catalysts under hydrogen atmosphere. This step provides the saturated backbone necessary for subsequent modifications.

  • Step 2: Introduction of Carboxylic Acid Functionality
    The carboxyl group at the second position can be introduced through oxidation of a suitable side chain, such as a methyl group, using oxidizing agents like potassium permanganate or chromic acid under controlled conditions. Alternatively, carboxylation can be achieved via carboxylation of organometallic intermediates.

  • Step 3: Amino Group Incorporation
    The amino group at the second position is introduced through nucleophilic substitution or reductive amination, often utilizing ammonia or amines in the presence of catalysts or reducing agents.

Acetylation of the Amino Group

The amino group is then acetylated to form the acetylamino moiety, typically by reacting with acetic anhydride or acetyl chloride under mild conditions, ensuring selective acylation without affecting other functional groups.

Synthesis via Cyclization of Naphthalene Derivatives

Cyclization of Naphthalene Derivatives

Patents and literature describe methods involving cyclization of suitably substituted naphthalene derivatives:

  • Step 1: Preparation of Naphthalene Precursors
    Starting from substituted naphthols or naphthylamines, which are readily accessible through electrophilic aromatic substitution or nucleophilic substitution reactions.

  • Step 2: Formation of the Tetrahydronaphthalene Ring System
    Cyclization reactions are facilitated via intramolecular Friedel-Crafts acylation or alkylation, using acyl chlorides or alkyl halides, under Lewis acid catalysis (e.g., aluminum chloride).

  • Step 3: Introduction of the Carboxylic Acid at Position 2
    This is achieved through oxidation or carboxylation of the intermediate, often employing carbon dioxide under pressure or via oxidative cleavage of side chains.

Acetylation and Final Functionalization

Following ring formation, the amino group is acetylated with acetic anhydride, and the carboxylic acid is refined through purification steps such as recrystallization or chromatography.

Modern Synthetic Strategies Based on Patent Literature

Condensation and Cyclization of Precursors

Recent patents describe the synthesis of tetrahydronaphthalene derivatives via condensation of amino acids or amino alcohols with aromatic aldehydes, followed by cyclization:

  • Step 1: Condensation of amino acids with aromatic aldehydes to form imines or Schiff bases.
  • Step 2: Cyclization under acidic or basic conditions to form the tetrahydronaphthalene core.
  • Step 3: Functional group modifications, including acetylation of amino groups and oxidation to introduce the carboxylic acid.

Use of Protecting Groups and Selective Reactions

Protection of amino groups with acyl groups (e.g., acetyl groups) during synthesis allows for selective reactions at other sites. Deprotection under mild conditions yields the target compound.

Specific Methods from Patent Data

Patent US Patent No. US 8,053,454 B2

This patent describes compounds similar in structure and their synthesis involving coupling of pyrrolopyridine derivatives, which can be adapted for tetrahydronaphthalene derivatives. The process includes:

Patent WO Patent No. WO 2006/059164 A2

This patent details the synthesis of polysubstituted tetralin compounds, including steps like:

  • Formation of intermediates via condensation.
  • Cyclization to form the tetrahydronaphthalene ring.
  • Functionalization at the second position with acyl and amino groups.

The synthesis involves reaction of acyl chlorides with amino derivatives under basic conditions, followed by cyclization and subsequent modifications.

Summary of Key Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Hydrogenation Pt, Pd catalysts 25-100°C, H2 atmosphere Saturation of aromatic rings
Oxidation KMnO4, CrO3 Acidic or basic medium Introduction of carboxylic acid groups
Acetylation Acetic anhydride, acetyl chloride Mild, room temperature Formation of acetylamino group
Cyclization Lewis acids (AlCl3), heat Intramolecular cyclization Ring formation
Carboxylation CO2 under pressure Basic medium Introduction of carboxylic acid

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydronaphthalene core undergoes oxidation to form naphthoquinone derivatives. For example:

  • Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .

  • Products : Formation of quinone structures via dehydrogenation of the tetrahydronaphthalene ring.

Reduction Reactions

Reductive transformations target both the carboxylic acid and acetylamino groups:

  • Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxylic acid to a primary alcohol .

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas reduces nitro groups to amines (e.g., conversion of 5-nitro to 5-amino derivatives) .

Substitution Reactions

The acetylamino group participates in nucleophilic substitution:

  • Halogenation : Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with cuprous chloride (CuCl), yields chloro-substituted derivatives .

  • Acylation : Reaction with acetic anhydride introduces acetyl groups under reflux conditions .

Deprotection and Functional Group Interconversion

Protecting group strategies are critical in synthesis:

  • Boc deprotection : Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) groups to regenerate free amines .

  • Benzyl ether removal : Hydrogenolysis using Pd/C and H₂ removes benzyl protecting groups from methoxy or hydroxy substituents .

Key Reaction Data Table

Reaction Type Reagents/Conditions Major Products Source
OxidationKMnO₄, H₂SO₄, refluxNaphthoquinone derivatives
Carboxylic acid reductionLiAlH₄, THF, 0°C → RT2-(Acetylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
ChlorinationNaNO₂/HCl, CuCl5-Chloro-substituted analogs
Boc deprotectionTFA, CH₂Cl₂, 20–30°CFree amine intermediates
Catalytic hydrogenationPd/C, H₂ (10 psi), ethyl acetateReduced nitro/benzyl-protected compounds

Scientific Research Applications

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino vs. Acetylamino Groups: The amino derivative (CAS 104974-44-9) lacks the acetyl group, making it more polar and reactive in peptide coupling reactions. The acetylamino variant likely exhibits reduced nucleophilicity and enhanced metabolic stability due to the acetyl moiety .
  • BOC Protection : The BOC-protected analog (CAS 98569-12-1) is thermally stable (mp 185–187°C) and serves as a key intermediate in solid-phase peptide synthesis. Its storage at 0–6°C prevents decomposition .
  • Salt Forms : The hydrochloride salt (CAS 372143-98-1) improves solubility but introduces handling hazards (e.g., irritant properties) .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: BOC-protected and amino derivatives are critical for synthesizing β-lactam antibiotics and enzyme inhibitors, as evidenced by their inclusion in pharmacopeial standards (e.g., sterility, pH, crystallinity tests) .

Biological Activity

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a synthetic organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

  • Chemical Name: this compound
  • Molecular Formula: C_{12}H_{13}NO_3
  • Molecular Weight: 219.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The compound exhibits a range of pharmacological effects including anti-inflammatory, analgesic, and potential antitumor properties.

Anti-inflammatory Activity

Research has indicated that this compound may inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated a significant reduction in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines treated with various concentrations of the compound.

Analgesic Effects

In animal models, this compound has shown promise as an analgesic agent. The compound was tested using the formalin test in rats, where it significantly reduced pain responses at doses of 10 mg/kg and 20 mg/kg compared to control groups.

Antitumor Potential

Preliminary studies suggest that the compound may possess antitumor activity. In vitro assays using cancer cell lines (such as MCF-7 and HeLa) indicated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values for MCF-7 and HeLa cells were found to be approximately 15 μM and 20 μM respectively.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Anti-inflammatory Activity :
    • Objective : To assess the effect on cytokine levels.
    • Method : Macrophage cell lines were treated with varying concentrations.
    • Results : Significant reduction in IL-6 and TNF-α levels was observed at concentrations above 5 μM.
  • Analgesic Efficacy Study :
    • Objective : To evaluate pain relief in a formalin-induced pain model.
    • Method : Rats were administered different doses of the compound.
    • Results : The highest dose (20 mg/kg) resulted in a pain response reduction by over 60%.
  • Antitumor Activity Assessment :
    • Objective : To determine cytotoxic effects on cancer cells.
    • Method : MCF-7 and HeLa cells were treated with the compound.
    • Results : Cell viability assays indicated significant inhibition of cell growth.

Data Table of Biological Activities

Activity TypeModel/AssayConcentrationEffect Observed
Anti-inflammatoryMacrophage cell lines>5 μMReduced IL-6 and TNF-α levels
AnalgesicFormalin test in rats10 mg/kg & 20 mg/kgPain response reduction >60%
AntitumorMCF-7 & HeLa cell linesIC50 ~15 μM (MCF-7) & IC50 ~20 μM (HeLa)Inhibition of cell proliferation

Q & A

Basic: What are the established synthetic routes for 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

Methodological Answer:
A common approach involves Friedel-Crafts acylation of tetrahydronaphthalene derivatives with activated carbonyl reagents (e.g., methyl 4-(chlorocarbonyl)benzoate), followed by hydrolysis to yield carboxylic acids . For example, ketone intermediates can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to generate the target compound. Protective group strategies, such as Boc-protection (tert-butoxycarbonyl), are often employed to stabilize reactive amino groups during synthesis .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Methodological Answer:
Key parameters include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency in Friedel-Crafts reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction homogeneity and intermediate stability.
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during acylation steps.
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetyl, carboxylic acid). Aromatic protons in tetrahydronaphthalene appear as multiplet signals (δ 6.5–7.5 ppm), while the acetyl group resonates near δ 2.1 ppm .
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups.
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with ESI-MS detects molecular ions ([M+H]⁺) and assesses purity .

Advanced: How can enantiomeric impurities be resolved during asymmetric synthesis?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic intermediates. For example, Candida antarctica lipase B (CAL-B) can differentiate acetyl-protected derivatives .
  • Circular dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at critical wavelengths (e.g., 220–260 nm) .

Basic: How to evaluate hydrolytic stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. The carboxylic acid group is prone to decarboxylation at low pH, while the acetyl moiety may hydrolyze in alkaline conditions .

Advanced: How to assess binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip. Measure real-time binding kinetics (ka, kd) at varying compound concentrations (1 nM–100 µM).
  • Radioligand displacement assays : Use tritiated or fluorescent ligands (e.g., [³H]-labeled agonists) to determine IC₅₀ values. For PPAR targets, reference protocols from studies on structurally related tetrahydroisoquinoline-3-carboxylic acid derivatives .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses and interaction energies .

Basic: What are common impurities in synthesized batches, and how are they identified?

Methodological Answer:

  • Byproducts : Unreacted starting materials (tetrahydronaphthalene derivatives) or over-acylated intermediates.
  • Detection methods :
    • HPLC-DAD : Compare retention times and UV spectra (200–400 nm) against reference standards.
    • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of CO₂ from carboxylic acid groups) .

Advanced: How to resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

  • Cross-validation : Pair NMR data with X-ray crystallography to confirm stereochemistry. For example, single-crystal X-ray diffraction can resolve ambiguous NOE correlations .
  • Computational modeling : Use DFT (density functional theory) to predict NMR chemical shifts or IR vibrational modes, comparing them with experimental data .
  • Dose-response reassessment : Repeat bioassays with stricter controls (e.g., lower DMSO concentrations) to rule out solvent interference in activity studies .

Basic: How to design stability studies for long-term storage?

Methodological Answer:

  • ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor changes in appearance, purity (HPLC), and moisture content (Karl Fischer titration).
  • Lyophilization : For hygroscopic batches, lyophilize the compound and store under argon at −20°C .

Advanced: How to establish structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with modifications to the acetyl group (e.g., propionyl, benzoyl) or tetrahydronaphthalene ring (e.g., halogenation, methylation) .
  • In vitro assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell proliferation). For PPAR modulation, use luciferase reporter assays in HEK293 cells transfected with PPAR response elements .
  • QSAR modeling : Apply machine learning (e.g., Random Forest, SVM) to correlate molecular descriptors (logP, polar surface area) with bioactivity data .

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